molecular formula C11H11Br2N3 B15363203 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole CAS No. 1240580-07-7

3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole

Cat. No.: B15363203
CAS No.: 1240580-07-7
M. Wt: 345.03 g/mol
InChI Key: QAWFAPGNWJJVPJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole is a chemical compound characterized by its bromine atoms and triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole typically involves the bromination of 1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atoms can be oxidized to form bromate ions.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen bromide.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: Bromate ions (BrO3-)

  • Reduction: Hydrogen bromide (HBr)

  • Substitution: Various alkylated triazoles

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for cross-coupling reactions.

Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in drug discovery and development.

Medicine: Research has indicated that this compound may have antimicrobial properties. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and coatings.

Mechanism of Action

The mechanism by which 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 3,5-Dimethylbenzyl bromide

  • 1,3-Dibromo-5-methylbenzene

  • 1-(3,5-Dimethylbenzyl)-1H-1,2,4-triazole

Uniqueness: 3,5-Dibromo-1-(3,5-dimethylbenzyl)-1H-1,2,4-triazole stands out due to its combination of bromine atoms and triazole ring, which provides unique chemical reactivity and biological activity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

CAS No.

1240580-07-7

Molecular Formula

C11H11Br2N3

Molecular Weight

345.03 g/mol

IUPAC Name

3,5-dibromo-1-[(3,5-dimethylphenyl)methyl]-1,2,4-triazole

InChI

InChI=1S/C11H11Br2N3/c1-7-3-8(2)5-9(4-7)6-16-11(13)14-10(12)15-16/h3-5H,6H2,1-2H3

InChI Key

QAWFAPGNWJJVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN2C(=NC(=N2)Br)Br)C

Origin of Product

United States

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